

Spectroscopic data for 2-(6-Bromohexyloxy)tetrahydro-2H-pyran

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(6-Bromohexyloxy)tetrahydro-
2H-pyran

Cat. No.: B104259

[Get Quote](#)

An In-Depth Technical Guide to the Spectroscopic Characterization of **2-(6-Bromohexyloxy)tetrahydro-2H-pyran**

Introduction

2-(6-Bromohexyloxy)tetrahydro-2H-pyran (CAS No. 53963-10-3) is a versatile synthetic intermediate widely utilized in organic chemistry.^[1] With the molecular formula C₁₁H₂₁BrO₂, it incorporates a tetrahydropyran (THP) ether protecting group and a terminal alkyl bromide, making it a valuable building block.^{[2][3]} Its applications include the synthesis of complex molecules such as sphingoid bases with potential cytotoxic activity against cancer cells and as a key reactant for creating PROTAC (Proteolysis Targeting Chimera) linkers.^{[1][4]}

Given its role in multi-step syntheses, rigorous confirmation of its structure and purity is paramount. Spectroscopic analysis is the cornerstone of this validation process. This guide provides a detailed examination of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. We will delve into the interpretation of these spectra, explain the underlying principles for signal assignment, and provide standardized protocols for data acquisition.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the spectroscopic data, the following atom numbering scheme will be used throughout this guide. The structure consists of two key

moieties: the tetrahydropyran (THP) ring and the 6-bromohexyl chain.

Caption: Molecular structure of **2-(6-Bromohexyloxy)tetrahydro-2H-pyran**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The asymmetry of the molecule ensures that nearly all protons and carbons are chemically distinct.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~4.57	t	1H	H-1'	Acetal proton, deshielded by two adjacent oxygen atoms.
~3.88	m	1H	H-5' (axial)	Methylene proton adjacent to ring oxygen, complex splitting.
~3.75	m	1H	H-1a	Methylene proton adjacent to ether oxygen, diastereotopic.
~3.51	m	1H	H-5' (equatorial)	Methylene proton adjacent to ring oxygen, complex splitting.
~3.48	m	1H	H-1b	Methylene proton adjacent to ether oxygen, diastereotopic.
3.41	t	2H	H-6	Methylene protons adjacent to the electronegative bromine atom.
1.85	m	2H	H-5	Methylene protons adjacent to the C-6 bearing the bromine.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~1.50-1.70	m	6H	H-2', H-3', H-4'	Overlapping signals from the THP ring methylene groups.

| ~1.35-1.45 | m | 4H | H-2, H-3, H-4 | Overlapping signals from the central hexyl chain methylene groups. |

Expert Interpretation: The most downfield signal around 4.57 ppm is the characteristic anomeric proton (H-1') of the THP group.^[5] Its position is highly sensitive and indicative of the acetal functionality. The protons on the carbon adjacent to the ring oxygen (H-5') and the ether linkage (H-1) are diastereotopic and appear as complex multiplets between 3.48-3.88 ppm. The triplet at 3.41 ppm is a clear indicator of the methylene group (H-6) directly attached to the bromine atom, deshielded by its electron-withdrawing effect. The remaining methylene groups of the hexyl chain and the THP ring appear as a series of overlapping multiplets in the upfield region (1.35-1.85 ppm).

¹³C NMR Spectroscopy

The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their functional groups.

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

Chemical Shift (δ , ppm)	Assignment	Rationale
~98.8	C-1'	Acetal carbon, highly deshielded by two oxygen atoms.
~67.1	C-1	Methylene carbon adjacent to the ether oxygen.
~62.3	C-5'	Methylene carbon adjacent to the ring oxygen.
~33.8	C-6	Methylene carbon directly bonded to bromine.
~32.5	C-4	Methylene carbon in the hexyl chain.
~30.7	C-3'	Methylene carbon in the THP ring.
~29.4	C-2	Methylene carbon in the hexyl chain.
~28.0	C-5	Methylene carbon in the hexyl chain.
~25.4	C-4'	Methylene carbon in the THP ring.
~25.4	C-3	Methylene carbon in the hexyl chain.

| ~19.6 | C-2' | Methylene carbon in the THP ring. |

Expert Interpretation: The key diagnostic signal in the ^{13}C NMR spectrum is the acetal carbon (C-1') appearing at approximately 98.8 ppm. The carbons bonded to oxygen (C-1 and C-5') resonate in the 60-70 ppm range. The carbon attached to bromine (C-6) is found around 33.8 ppm. The remaining aliphatic carbons of the THP ring and the hexyl chain appear in the upfield region between 19 and 33 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies corresponding to the vibration of specific bonds.

Table 3: Key IR Absorption Bands

Frequency (cm ⁻¹)	Intensity	Bond Vibration	Functional Group
2940-2860	Strong	C-H Stretch	Alkane (CH ₂)
1120-1030	Strong	C-O Stretch	Ether / Acetal

| 650-550 | Medium | C-Br Stretch | Alkyl Bromide |

Expert Interpretation: The IR spectrum is dominated by strong C-H stretching vibrations just below 3000 cm⁻¹, characteristic of the numerous sp³-hybridized C-H bonds.^[6] The most diagnostic feature is the strong, broad absorption band in the 1120-1030 cm⁻¹ region, which corresponds to the C-O stretching of the ether and acetal functionalities. The presence of the bromo-alkane is confirmed by a medium intensity band in the 650-550 cm⁻¹ range, corresponding to the C-Br stretch.^[6]

Mass Spectrometry (MS)

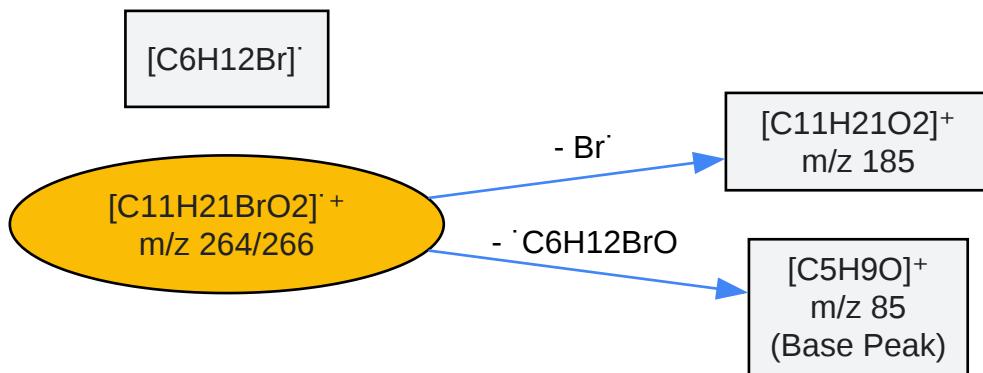
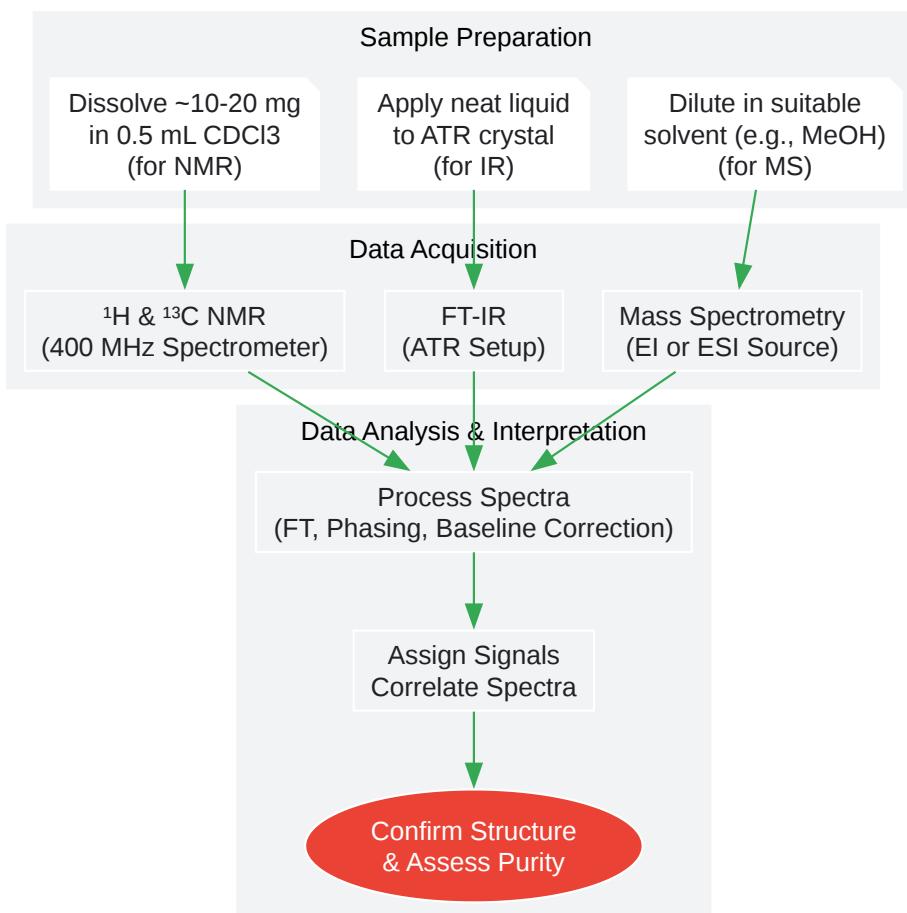

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural confirmation. For this compound, Electron Ionization (EI) would likely lead to extensive fragmentation.

Table 4: Expected Key Fragments in EI-MS

m/z	Proposed Fragment	Rationale
264/266	$[M]^+$	Molecular ion peak (low intensity). The two peaks in a ~1:1 ratio are due to the natural abundance of ^{79}Br and ^{81}Br isotopes.
185	$[M - \text{Br}]^+$	Loss of a bromine radical.
85	$[\text{C}_5\text{H}_9\text{O}]^+$	Cleavage of the exocyclic C-O bond, yielding the tetrahydropyranyl cation. This is often the base peak.

| 101 | $[\text{C}_5\text{H}_9\text{O}_2]^+$ | Fragment containing the THP ring and one oxygen. |

Expert Interpretation: The molecular ion peak is expected to be weak or absent due to the labile nature of the THP ether under EI conditions. The presence of bromine will be immediately evident from the characteristic M and M+2 isotopic pattern. The most significant fragmentation pathway involves the cleavage of the glycosidic bond, leading to the formation of a highly stable oxonium ion from the THP ring at m/z 85. This fragment is frequently the base peak in the mass spectra of THP-protected alcohols. Another key fragment at m/z 185 corresponds to the loss of the bromine atom.


[Click to download full resolution via product page](#)

Caption: Primary fragmentation pathways in Mass Spectrometry.

Experimental Protocols

The following are generalized, yet robust, protocols for acquiring the spectroscopic data discussed.

Workflow for Spectroscopic Analysis

[Click to download full resolution via product page](#)

Caption: General workflow for complete spectroscopic characterization.

1. NMR Spectroscopy (^1H and ^{13}C)

- Sample Preparation: Accurately weigh 10-20 mg of **2-(6-Bromohexyloxy)tetrahydro-2H-pyran** and dissolve it in approximately 0.5 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

- **Instrument Setup:** Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument until optimal field homogeneity is achieved.
- **^1H NMR Acquisition:** Acquire the spectrum using a standard pulse sequence. A spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans are typically sufficient.
- **^{13}C NMR Acquisition:** Acquire the spectrum using a proton-decoupled pulse sequence. A spectral width of 220-250 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024 or more) are required to achieve a good signal-to-noise ratio.
- **Data Processing:** Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ^1H spectrum by setting the TMS signal to 0.00 ppm and the residual CHCl_3 signal to 7.26 ppm. Calibrate the ^{13}C spectrum by setting the CDCl_3 triplet to 77.16 ppm.

2. FT-IR Spectroscopy

- **Sample Preparation:** As the compound is a liquid oil, no special preparation is needed for an Attenuated Total Reflectance (ATR) setup.[\[6\]](#)
- **Background Scan:** Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and acquire a background spectrum.
- **Sample Scan:** Apply a small drop of the neat liquid directly onto the ATR crystal, ensuring full coverage.
- **Data Acquisition:** Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm^{-1} .
- **Data Processing:** The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm^{-1}).

3. Mass Spectrometry

- **Sample Preparation:** Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent like methanol or acetonitrile.

- Method: Introduce the sample into the mass spectrometer via direct infusion or through a Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) system.
- Data Acquisition: Acquire the mass spectrum in positive ion mode using either Electron Ionization (EI) for fragmentation data or a soft ionization technique like Electrospray Ionization (ESI) to better observe the molecular ion.
- Data Analysis: Analyze the resulting spectrum for the molecular ion peak (and its isotopic pattern) and characteristic fragment ions.

Conclusion

The spectroscopic characterization of **2-(6-Bromohexyloxy)tetrahydro-2H-pyran** is straightforward and relies on the identification of key structural motifs. NMR spectroscopy provides definitive evidence of the carbon-hydrogen framework, with the anomeric proton and carbon signals being particularly diagnostic. IR spectroscopy confirms the presence of ether and alkyl halide functional groups, while mass spectrometry validates the molecular weight and reveals characteristic fragmentation patterns, notably the formation of the m/z 85 tetrahydropyranyl cation. Together, these techniques provide a comprehensive and unambiguous confirmation of the compound's identity and purity, a critical requirement for its use in advanced chemical synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-(6-BROMOHEXYLOXY)TETRAHYDRO-2H-PYRAN | 53963-10-3 [chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. 2-(6-Bromohexyloxy)tetrahydro-2H-pyran 97 53963-10-3 [sigmaaldrich.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. 2-(6-BROMOHEXYLOXY)TETRAHYDRO-2H-PYRAN(53963-10-3) 1H NMR spectrum [chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]
- To cite this document: BenchChem. [Spectroscopic data for 2-(6-Bromohexyloxy)tetrahydro-2H-pyran]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b104259#spectroscopic-data-for-2-6-bromohexyloxy-tetrahydro-2h-pyran]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com